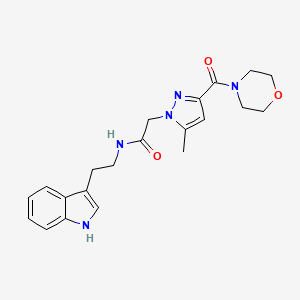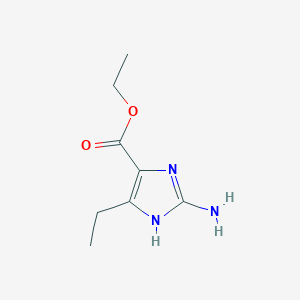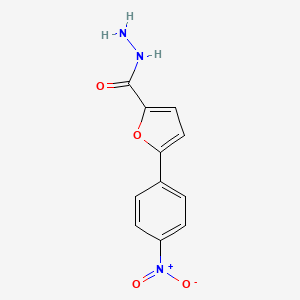
5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a methyl group and a 1,3-benzodioxol-5-yl group . The 1,3-benzodioxol-5-yl group is a type of aromatic ether that contains a 1,3-dioxole ring fused to a benzene ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carbonyl groups might be susceptible to nucleophilic attack, and the aromatic ether group could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has shown significant interest in synthesizing imidazolidine derivatives, including those related to 5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione, for their antimicrobial properties. Albuquerque et al. (1999) detailed the synthesis and physico-chemical properties of new derivatives, noting their in vitro antimicrobial activity against certain bacteria strains. This synthesis pathway, involving condensation reactions from aromatic aldehydes, opens potential for creating compounds with targeted antimicrobial effects (Albuquerque et al., 1999).
Anticancer Potential
Another significant area of research is the exploration of imidazolidine derivatives for anticancer applications. Penthala et al. (2011) synthesized novel substituted derivatives and evaluated them for in vitro cytotoxicity against a panel of 60 human tumor cell lines, identifying compounds with potent growth inhibition properties against melanoma and ovarian cancer cells (Penthala et al., 2011). This research underscores the potential of such compounds in developing new anticancer therapies.
Antidiabetic and Antiproliferative Activities
Compounds structurally related to 5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione have been investigated for their antidiabetic and antiproliferative activities. Chandrappa et al. (2008) synthesized novel derivatives and assessed their antiproliferative effects against various carcinoma cell lines, finding some compounds with potent activity (Chandrappa et al., 2008). Similarly, Gutiérrez-Hernández et al. (2019) demonstrated the antihyperglycemic action of benzimidazole-thiazolidinedione hybrids, providing evidence of their therapeutic potential in treating diabetes through insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).
Electrochemical Studies
The electrochemical behavior of hydantoin derivatives, closely related to the compound of interest, has been explored to understand their biochemical actions further. Nosheen et al. (2012) investigated the electrochemical oxidation of such derivatives, providing insights into their structure-activity relationships and potential pharmacological applications (Nosheen et al., 2012).
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the biological activity of many imidazolidine derivatives, this compound could be of interest in the development of new pharmaceuticals .
Mecanismo De Acción
Target of Action
A structurally similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, targetsGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets, leading to changes in cell cycle progression and survival.
Biochemical Pathways
Given the potential target of gsk-3β, it could be involved in pathways related tocell cycle regulation , apoptosis , and glycogen metabolism .
Result of Action
Similar compounds have shown to causecell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, potentially leading to the inhibition of cell proliferation and induction of cell death in certain types of cancer cells.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-11(9(14)12-10(15)13-11)6-2-3-7-8(4-6)17-5-16-7/h2-4H,5H2,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBOGUDVMYIZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
308122-40-9 | |
| Record name | 5-(2H-1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)
![1-[4-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2766025.png)
![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2766026.png)


![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2766036.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2766045.png)